Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester
Overview
Description
Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester is an organic compound with the molecular formula C11H12O4 It is a derivative of benzenepropanoic acid, featuring an oxirane (epoxide) ring and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester typically involves the reaction of benzenepropanoic acid derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological studies to modify molecules and study their properties.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 4-methoxy-, methyl ester: Similar structure but lacks the epoxide ring.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains additional substituents on the benzene ring.
Uniqueness
Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester is unique due to the presence of the epoxide ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUIFGTTIEBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868602 | |
Record name | Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81147-94-6 | |
Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81147-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(2-oxiranylmethoxy)benzenepropanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the significance of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester in the synthesis of (S)-Esmolol?
A1: this compound serves as a crucial chiral intermediate in the synthesis of (S)-Esmolol. The research abstract highlights a novel asymmetric synthesis method utilizing a "hydrolytic kinetic resolution" with a Jacobsen catalyst. [] This suggests that the catalyst selectively acts on a racemic mixture of the intermediate, preferentially hydrolyzing one enantiomer over the other. This process leads to the isolation of the desired (S)-enantiomer of the intermediate, which is then further reacted to obtain the final (S)-Esmolol product. This methodology is advantageous for its potential efficiency and ability to produce the desired enantiomer with high selectivity.
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